

# Structural Elucidation of (R)-2-Hydroxy-2-phenylpropanoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: (R)-2-Hydroxy-2-phenylpropanoic acid

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## Abstract

This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of **(R)-2-Hydroxy-2-phenylpropanoic acid**, also known as (R)-Atrolactic acid. The determination of its chemical structure, including stereochemistry, relies on a combination of spectroscopic and crystallographic techniques. This document outlines the theoretical basis of these methods, presents available data, and provides standardized experimental protocols. The logical workflow of structural determination, from initial characterization to absolute configuration assignment, is also visually represented.

## Introduction

**(R)-2-Hydroxy-2-phenylpropanoic acid** is a chiral carboxylic acid with the chemical formula  $C_9H_{10}O_3$  and a molecular weight of approximately 166.17 g/mol. [1][2] Its structure features a phenyl group and a methyl group attached to a chiral carbon center, which also bears a hydroxyl and a carboxyl group. The precise three-dimensional arrangement of these functional groups is critical to its chemical and biological properties, making its structural elucidation a key aspect of its study and application in various scientific fields, including drug development.

The definitive confirmation of the structure and stereochemistry of chiral molecules like **(R)-2-Hydroxy-2-phenylpropanoic acid** is achieved through a multi-faceted analytical approach.

This guide will detail the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography in this process.

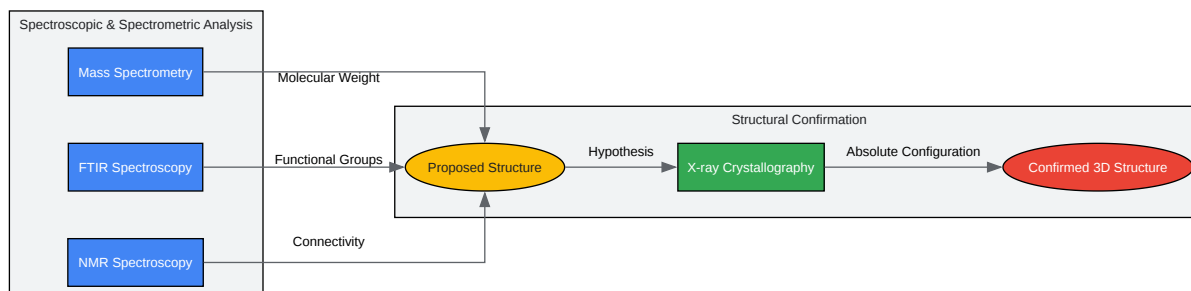
## Physicochemical Properties

A summary of the key physicochemical properties of 2-Hydroxy-2-phenylpropanoic acid is presented in Table 1.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>	[1][2]
Molecular Weight	166.17 g/mol	[1][2]
Melting Point	88-90 °C (DL-Form, hemihydrate)	[1]
pKa (25°C)	3.467 (DL-Form)	[1]
CAS Number	3966-30-1 ((R)-enantiomer)	
---	515-30-0 (DL-Form)	[1]
---	13113-71-8 ((S)-enantiomer)	[3]

## Spectroscopic and Crystallographic Analysis

The structural elucidation of **(R)-2-Hydroxy-2-phenylpropanoic acid** is a stepwise process, as illustrated in the workflow diagram below. Each technique provides unique and complementary information.



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Figure 1: General workflow for the structural elucidation of a small organic molecule.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

Experimental Protocol (General):

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- **Ionization:** The sample is bombarded with a high-energy electron beam (typically 70 eV) in a high vacuum, causing the ejection of an electron and the formation of a molecular ion ( $M^{+\bullet}$ ).
- **Fragmentation:** The excess energy imparted during ionization leads to the fragmentation of the molecular ion into smaller, characteristic charged fragments.
- **Mass Analysis:** The ions are accelerated and separated based on their  $m/z$  ratio by a mass analyzer (e.g., a quadrupole).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus  $m/z$ .

**Data Presentation:** While a specific mass spectrum for the (R)-enantiomer is not readily available in the literature, the mass spectrum of the racemic mixture, Atrolactic acid, is available from the NIST WebBook. The key fragments are summarized in Table 2.

m/z	Putative Fragment Assignment
166	$[M]^+\bullet$ (Molecular Ion)
148	$[M - H_2O]^+\bullet$
122	$[M - CO_2]^+\bullet$ or $[C_6H_5CO]^+$
105	$[C_6H_5CO]^+$
77	$[C_6H_5]^+$
43	$[CH_3CO]^+$

Note: This data is for the racemic mixture of Atrolactic acid.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Experimental Protocol (General - Attenuated Total Reflectance, ATR):

- **Background Spectrum:** A background spectrum of the clean ATR crystal is recorded to account for any atmospheric or instrumental absorptions.
- **Sample Application:** A small amount of the solid sample is placed directly onto the ATR crystal.
- **Pressure Application:** A pressure arm is engaged to ensure good contact between the sample and the crystal.
- **Spectrum Acquisition:** The sample is scanned with the IR beam, and the resulting interferogram is Fourier-transformed to produce the infrared spectrum.
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum.

Data Presentation: A specific high-resolution IR spectrum for **(R)-2-Hydroxy-2-phenylpropanoic acid** is not available. However, based on its structure, the expected characteristic absorption bands are listed in Table 3.

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Functional Group
3500-3200 (broad)	O-H stretch	Hydroxyl group (alcohol)
3300-2500 (very broad)	O-H stretch	Carboxylic acid
3100-3000	C-H stretch	Aromatic ring
3000-2850	C-H stretch	Methyl group
~1700	C=O stretch	Carboxylic acid
1600, 1450	C=C stretch	Aromatic ring
~1250	C-O stretch	Carboxylic acid/Alcohol

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. <sup>1</sup>H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while <sup>13</sup>C NMR provides information about the carbon skeleton.

Experimental Protocol (General):

- **Sample Preparation:** A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube. A reference standard, such as tetramethylsilane (TMS), is often added.
- **Instrument Setup:** The NMR tube is placed in the spectrometer's magnet. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
- **Data Acquisition:** The sample is irradiated with radiofrequency pulses, and the resulting free induction decay (FID) signal is recorded.
- **Data Processing:** The FID is Fourier-transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced.

Data Presentation: Specific, high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **(R)-2-Hydroxy-2-phenylpropanoic acid** are not readily available in public databases. The following tables (Table 4 and 5) present predicted chemical shifts based on the known effects of the functional groups.

Table 4: Predicted  $^1\text{H}$  NMR Chemical Shifts for **(R)-2-Hydroxy-2-phenylpropanoic acid**

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
Phenyl-H	~7.2-7.5	Multiplet	5H
Methyl-H	~1.5	Singlet	3H
Hydroxyl-H (alcohol)	Variable	Broad Singlet	1H
Carboxyl-H	>10	Broad Singlet	1H

Table 5: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **(R)-2-Hydroxy-2-phenylpropanoic acid**

Carbon	Chemical Shift ( $\delta$ , ppm)
Carboxyl (C=O)	~175-185
Aromatic (C-ipso)	~140-145
Aromatic (C-ortho, C-meta, C-para)	~125-130
Quaternary (C-OH)	~70-80
Methyl ( $\text{CH}_3$ )	~20-30

## Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. It has been reported that the structure of the (S)-enantiomer was elucidated using this technique, which by extension confirms the structure of the (R)-enantiomer.[3]

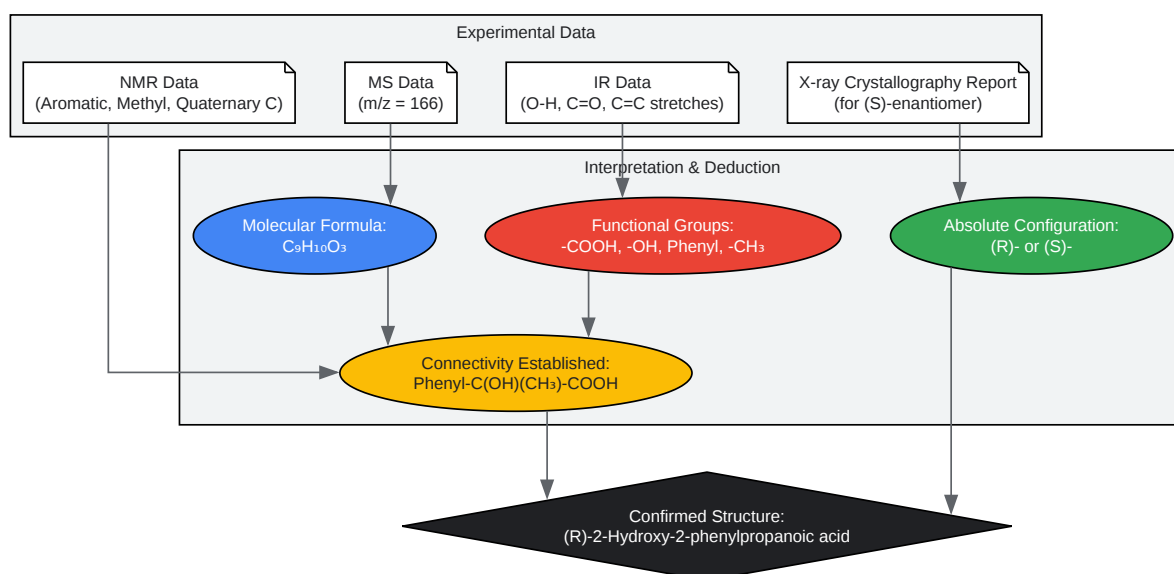
Experimental Protocol (General):

- **Crystal Growth:** High-quality single crystals of the compound are grown from a suitable solvent system.
- **Crystal Mounting:** A suitable crystal is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined, and the structural model is refined to fit the experimental data.

**Data Presentation:** Detailed crystallographic data for (R)- or (S)-2-Hydroxy-2-phenylpropanoic acid is not publicly available in the searched literature. Access to crystallographic databases would be required to obtain the specific unit cell parameters, bond lengths, and bond angles.

## Logical Framework for Structural Confirmation

The convergence of data from multiple analytical techniques provides a high degree of confidence in the final structural assignment. The logical relationship between the data and the confirmed structure is depicted below.



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Figure 2: Logical diagram illustrating the contribution of different analytical data to the final structural confirmation.

## Conclusion

The structural elucidation of **(R)-2-Hydroxy-2-phenylpropanoic acid** is a systematic process that relies on the synergistic application of modern analytical techniques. While a complete public dataset for the (R)-enantiomer is not readily available, the combination of mass spectrometry for molecular weight determination, FTIR for functional group identification, NMR for establishing the molecular framework, and X-ray crystallography for the definitive determination of stereochemistry provides an unambiguous assignment of its structure. The methodologies and data presented in this guide serve as a comprehensive resource for researchers and professionals involved in the analysis and development of chiral molecules.

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- To cite this document: BenchChem. [Structural Elucidation of (R)-2-Hydroxy-2-phenylpropanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1270345#r-2-hydroxy-2-phenylpropanoic-acid-structural-elucidation]

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